molecular formula C7H12ClN3O2 B2733275 3-amino-N-(3-methylisoxazol-5-yl)propanamide hydrochloride CAS No. 1573547-39-3

3-amino-N-(3-methylisoxazol-5-yl)propanamide hydrochloride

Cat. No.: B2733275
CAS No.: 1573547-39-3
M. Wt: 205.64
InChI Key: KNLZEECAMHWLND-UHFFFAOYSA-N
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Description

3-amino-N-(3-methylisoxazol-5-yl)propanamide hydrochloride is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-methylisoxazol-5-yl)propanamide hydrochloride typically involves the reaction of 3-amino-5-methylisoxazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve the reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-methylisoxazol-5-yl)propanamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

3-amino-N-(3-methylisoxazol-5-yl)propanamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-methylisoxazol-5-yl)propanamide hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or DNA. The exact molecular targets and pathways involved can vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-methylisoxazole: A closely related compound that serves as a precursor in the synthesis of 3-amino-N-(3-methylisoxazol-5-yl)propanamide hydrochloride.

    5-amino-3-methylisoxazole: Another isomer with similar chemical properties but different reactivity.

    3-amino-1,2,4-triazole: A compound with a similar amino group but different heterocyclic structure.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

3-amino-N-(3-methyl-1,2-oxazol-5-yl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-5-4-7(12-10-5)9-6(11)2-3-8;/h4H,2-3,8H2,1H3,(H,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLZEECAMHWLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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